An In-Depth Technical Guide to Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
An In-Depth Technical Guide to Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a key bifunctional molecule increasingly utilized in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its rigid spirocyclic core provides a defined three-dimensional structure, making it an attractive linker component for connecting a target protein binder and an E3 ligase ligand in a PROTAC construct. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in targeted protein degradation.
Chemical Properties
A summary of the known chemical and physical properties of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is provided below. It is important to note that while many properties are available as computed values, experimentally determined data remains limited in publicly accessible literature.
Table 1: General and Computed Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 226.32 g/mol | --INVALID-LINK-- |
| IUPAC Name | tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | --INVALID-LINK-- |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N | --INVALID-LINK-- |
| InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3 | --INVALID-LINK-- |
| InChIKey | TWNDWKDXPSDFLL-UHFFFAOYSA-N | --INVALID-LINK-- |
| CAS Number | 1239319-94-8 (unspecified stereochemistry), 1932303-76-8 (trans-isomer), 1932465-75-2 (cis-isomer) | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Storage Temperature | 4°C, protect from light | --INVALID-LINK-- |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 301.3 °C at 760 mmHg (for a related diazaspiro[3.4]octane derivative) | --INVALID-LINK-- |
| pKa (most basic) | 9.5 (Predicted) | N/A |
| LogP | 1.2 (Predicted) | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
Synthesis and Experimental Protocols
A reported facile synthesis of the parent scaffold, 2-azaspiro[3.4]octane, provides a potential starting point.[1] Subsequent steps would involve the introduction of the amino group at the 2-position and the Boc-protection of the nitrogen at the 6-position.
Hypothetical Synthetic Scheme:
Caption: Hypothetical synthetic workflow for the target molecule.
General Experimental Protocol for Boc-Protection (Illustrative):
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Dissolve 2-azaspiro[3.4]octane in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a base, such as triethylamine or diisopropylethylamine (DIPEA).
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Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
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Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
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Purify the product by column chromatography on silica gel.
Note: The subsequent amination step would require a specific strategy, such as Hofmann rearrangement of a corresponding amide or reductive amination of a ketone intermediate, which is not explicitly detailed in the available literature for this specific compound.
Role in PROTAC Drug Development
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate serves as a bifunctional linker in the synthesis of PROTACs.[2][3] The primary amine provides a handle for covalent attachment to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon, or ligands for VHL). The Boc-protected amine at the other end of the spirocycle can be deprotected to reveal a secondary amine, which can then be coupled to a ligand for the protein of interest (POI).
PROTAC Mechanism of Action:
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][5][6]
Caption: Generalized signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis using the Azaspiro Linker:
The synthesis of a PROTAC using tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate would typically follow a convergent or sequential synthetic strategy.
Caption: A potential workflow for the synthesis of a PROTAC molecule.
Safety and Handling
Based on GHS classifications from supplier information, tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is associated with the following hazards:
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.[7]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a valuable building block for the construction of PROTACs and other complex molecules in drug discovery. Its defined stereochemistry and rigid structure offer advantages in rationally designing molecules with specific spatial orientations. While detailed experimental data in the public domain is somewhat limited, its commercial availability and clear utility in targeted protein degradation ensure its continued importance in the field. Further research into its synthesis and the biological activities of PROTACs derived from it will undoubtedly expand its application and our understanding of its structure-activity relationships.
References
- 1. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195 - PubChem [pubchem.ncbi.nlm.nih.gov]
